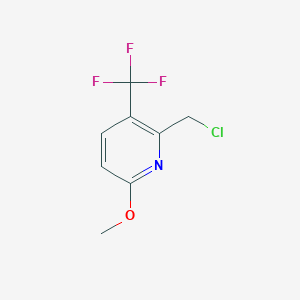

2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethylpyridines (TFMPs) are a class of compounds that contain a pyridine ring, a trifluoromethyl group, and other substituents . They are key structural motifs in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Synthesis Analysis

The synthesis of TFMP derivatives generally involves the reaction of a trifluoromethyl pyridine building block with a larger chlorinated counterpart . Various methods of synthesizing these compounds have been reported .Molecular Structure Analysis

The molecular structure of TFMP derivatives typically includes a pyridine ring, a trifluoromethyl group, and other substituents . The exact structure would depend on the specific TFMP derivative.Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives can vary widely depending on the specific compound and the reaction conditions . For instance, the synthesis of certain TFMP derivatives involves a condensation step .Physical And Chemical Properties Analysis

The physical and chemical properties of TFMP derivatives can vary widely depending on the specific compound. These properties are thought to be influenced by the presence of the fluorine atom and the pyridine structure .Scientific Research Applications

Synthesis and Reactivity

The compound 2-(Chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine and its derivatives are of significant interest in synthetic chemistry due to their utility in various organic synthesis reactions. For instance, the use of POCl3/CH2Cl2/Et3N system as a highly selective chlorinating reagent facilitates the synthesis of chloromethylpyridine derivatives under mild conditions, showcasing the compound's role in synthesizing structurally complex molecules (Xia Liang, 2007). Additionally, the lithiation pathway of chloro and methoxypyridines with lithium dialkylamides highlights the compound's involvement in detailed mechanistic studies, contributing to our understanding of lithiation processes in organic synthesis (P. Gros, S. Choppin, Y. Fort, 2003).

Coordination Chemistry

In coordination chemistry, the compound serves as a precursor to complex formation. For example, the formation of Palladium(II) complexes with pincer ligands derived from bis(chloromethyl)pyridine showcases the compound's versatility in forming metal complexes with potential catalytic applications (D. Das, G. K. Rao, A. Singh, 2009). This is further evidenced by the synthesis and magnetism studies of tetranuclear lanthanide(III) complexes, where derivatives of methoxy-substituted pyridine play a crucial role in the formation of complexes with unique topologies and magnetic properties (Joydeb Goura, J. P. Walsh, F. Tuna, V. Chandrasekhar, 2014).

Material Science and Supramolecular Chemistry

The compound and its derivatives find applications in material science and supramolecular chemistry as well. The development of new synthetic methods for triarylpyridines, which possess a broad spectrum of biological and pharmaceutical properties, underscores the compound's role in the synthesis of materials with potential bioactive properties (B. Maleki, 2015). Moreover, the formation of hypervalent complexes of trifluorosilanes with pyridine and methoxypyridine through intermolecular silicon-nitrogen interactions illustrates the compound's contribution to the exploration of new bonding motifs in supramolecular chemistry (M. Nakash, Dalia Gut, Michael Goldvaser, 2005).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(chloromethyl)-6-methoxy-3-(trifluoromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClF3NO/c1-14-7-3-2-5(8(10,11)12)6(4-9)13-7/h2-3H,4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTTFGWNPWVLNNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)C(F)(F)F)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClF3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-benzyl-N-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2836023.png)

![Rel-(1S,3R,4R)-3-((tert-butoxycarbonyl)amino)bicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2836027.png)

![1-(4-chlorophenyl)-2-[(4-methoxybenzyl)sulfinyl]-1-ethanone O-methyloxime](/img/structure/B2836030.png)

![5-((2,4-Dichlorophenyl)(3,5-dimethylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2836038.png)

![8-(3-((4-bromophenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2836039.png)

![2-(1,6,7-trimethyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetamide](/img/structure/B2836042.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2836044.png)